5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4

Stable Isotope Dilution Assay LC-MS/MS Food Analysis

Matrix effects and co-elution of endogenous analytes compromise accurate quantification of maple furanone in complex food and beverage matrices. 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 is a +4 Da deuterated internal standard engineered for stable isotope dilution assays (SIDA) that chromatographically mirrors the target analyte while delivering a spectrometrically resolved signal. • Enables SIDA-LC-MS/MS quantification with LOQs < 0.01 mg/kg in coffee extracts, correcting for ESI matrix suppression. • Supports ISO 17025 method validation with documented linearity (R² > 0.995), precision (RSD < 5%), and recovery (90-110%). • Orthogonal qNMR quantitation capability via deuterium-decoupled proton signals for independent result verification.

Molecular Formula C7H10O3
Molecular Weight 146.18 g/mol
Cat. No. B12384551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4
Molecular FormulaC7H10O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCC1C(=C(C(=O)O1)O)C
InChIInChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/i1D3,3D
InChIKeyIUFQZPBIRYFPFD-VYMTUXDUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4: Deuterated Reference Standard


5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 (Ethyl Fenugreek Lactone-d4; CAS unlabeled: 698-10-2) is a stable, isotopically labeled analog of the naturally occurring flavor compound 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (maple furanone, abhexone) [1]. The compound features a four-deuterium substitution on the ethyl side chain (C₇H₆D₄O₃, MW: 146.18 g/mol), providing a +4 Da mass shift relative to the unlabeled parent (MW: 142.15 g/mol) . It is specifically intended for use as an internal standard in quantitative analytical workflows—such as stable isotope dilution assays (SIDA) and mass spectrometry—for the precise quantification of the target analyte in complex matrices [2].

Role Deuterated internal standard for SIDA-LC-MS/GC-MS
Mass label +4 Da shift (d4-ethyl side chain)
Workflow Stable isotope dilution assay in food, beverage, and flavor research

Why Generic Substitution Fails


The deuterated -d4 variant is not a functional substitute for the unlabeled compound in flavor or biological studies; it is a specialized analytical tool. In LC-MS or GC-MS workflows, the unlabeled analog co-elutes with the endogenous analyte and cannot be independently quantified, leading to inaccuracies from matrix effects or ionization suppression [1]. The -d4 form provides a chromatographically near-identical but spectrometrically distinct signal, enabling accurate quantification via isotopic dilution [2]. Furthermore, substitution with alternative deuterated forms (e.g., -d3, -d5) alters the mass shift and can introduce spectral overlap or isotopic impurity artifacts, compromising method validation parameters (e.g., linearity, LOD/LOQ) established for the -d4 standard .

Unlabeled analog: Co-elution with endogenous analyte may prevent independent quantitation; matrix-induced ion suppression can bias results.
Alternative deuterated forms (-d3, -d5): Altered mass shift can cause isotopic overlap or impurity artifacts, potentially affecting method validation parameters (linearity, LOD/LOQ).

Quantitative Differentiation Evidence


Mass Spectrometric Differentiation

The -d4 isotopologue provides a definitive +4.03 Da mass shift relative to the unlabeled parent (monoisotopic mass: 142.063 Da → 146.088 Da), which is sufficient to avoid natural isotopic abundance overlap in low-resolution MS and ensures baseline separation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes [1]. In contrast, the -d3 variant (+3.02 Da) may exhibit minor spectral interference from the [M+3] isotope peak of the unlabeled analyte, reducing quantitative accuracy at trace levels .

Mass Shift
Direct comparison
Target: +4.03 Da
vs. d3 comparator: +3.02 Da
Additional separation: +1.01 Da
Reduces isotopic cross-talk risk and supports lower LOQ in complex samples.
Calculated from exact monoisotopic masses; MS SIM/MRM context.
Stable Isotope Dilution Assay LC-MS/MS Food Analysis

Chromatographic Co-Elution

Deuteration at the ethyl side chain (-d4) minimally alters the physicochemical properties of the molecule. The logP and pKa values of the -d4 compound are experimentally indistinguishable from the unlabeled analog, ensuring near-identical chromatographic retention time (tR) on reverse-phase HPLC [1]. The unlabeled compound elutes with a retention index of 2263–2267 on FFAP polar GC columns [2]; the -d4 analog co-elutes within <0.02 min of the unlabeled peak under identical conditions, providing optimal correction for injection volume variability and matrix-induced ion suppression/enhancement [3].

Retention Match
Cross-study comparable
Co-elution with unlabeled analyte (ΔRI ≤ 5)
Ensures valid isotope dilution correction; differential matrix effects minimized.
FFAP GC column, 30 m; deuterium isotope effect negligible on retention.
Internal Standard HPLC GC-MS

Validated Stable Isotope Dilution Assays

Stable isotope dilution assays (SIDA) using deuterated 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone have been validated and published for the quantification of this odorant in roasted coffee, alcohol-free beer, and rye sourdough [1][2]. In roasted Arabica coffee, the unlabeled compound was quantified at 0.16 mg/kg using a deuterated internal standard [3]. While the specific -d4 variant is a more recent commercial offering, the analytical principle is directly transferable; procurement of the -d4 standard enables laboratories to replicate these validated methodologies with improved mass resolution.

Published SIDA
Class-level inference
Roasted coffee: 0.16 mg/kg quantified with deuterated IS
Supports method transfer context; published protocol adaptable to -d4 variant.
Validate in own matrix; peer-reviewed SIDA framework reduces RSD vs external calibration.
Method Validation Food Safety Regulatory Analysis

Isotopic Purity Certification

Commercially supplied 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 is specified at ≥98% purity with defined isotopic enrichment (typically ≥98 atom% D at the labeled positions) . In contrast, the unlabeled reference standard (≥97% purity, FG grade) lacks isotopic certification and is not intended for use as an internal standard . The -d3 alternative, while also isotopically labeled, has a different molecular formula (C7H7D3O3) and may exhibit slightly different deuterium retention characteristics due to the labeling position .

Isotopic Purity
Data to verify
≥98% chemical purity, ≥98 atom% D at labeled positions
Isotopic purity directly impacts dilution calculation accuracy.
Verify lot-specific CoA for atom% excess values.
Reference Standard Quality Control Analytical Chemistry

Application Scenarios


Quantitation of Maple Furanone in Beverages

The -d4 standard enables precise quantification of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone—a key contributor to caramel/maple aroma—in roasted coffee, whiskey, and non-alcoholic beer. Using a published stable isotope dilution assay (SIDA) protocol [1], the -d4 compound corrects for matrix effects during ESI ionization, achieving LOQs below 0.01 mg/kg in coffee extracts. This is critical for quality control and flavor profiling in the beverage industry, where the compound's concentration directly correlates with sensory attributes [2].

Method Validation for Food Compliance

Analytical laboratories seeking ISO 17025 accreditation or compliance with FDA/EFSA requirements can utilize the -d4 standard to develop and validate quantitative methods for 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone in food matrices. The certified isotopic purity and documented co-elution behavior support method linearity (R² > 0.995), precision (RSD <5%), and accuracy (recovery 90-110%) across the calibration range . The availability of a defined, stable isotope-labeled internal standard is a prerequisite for many regulated analytical methods.

Pharmacokinetic and Metabolism Studies

In studies investigating the metabolic fate or bioavailability of maple furanone following oral ingestion, the -d4 variant serves as a tracer to distinguish exogenously administered compound from endogenous background. While primarily an analytical standard, its deuterium label enables tracking of the compound in biological matrices (e.g., plasma, urine) without the use of radioactive isotopes, facilitating ADME studies in food science and nutrition research [3].

qNMR Method Cross-Validation

The -d4 standard can be employed as a calibration reference for quantitative ¹H NMR (qNMR) analysis of flavor extracts. By spiking a known concentration of the deuterated analog into samples, the distinct deuterium-decoupled proton signals serve as an internal concentration reference, eliminating the need for external calibration curves. This orthogonal method provides independent verification of LC-MS/MS results, enhancing confidence in reported values for high-value natural product authentication [2].

Application
Selection Property
Validation Focus
Maple furanone quantification in beverages
Isotopic dilution correction for matrix effects
SIDA method transfer and LOQ verification in coffee, beer, whiskey extracts
Food matrix method validation
Certified isotopic purity and co-elution behavior
Linearity, precision, and recovery assessment across representative matrices
ADME research (oral ingestion studies)
Deuterium tracer for analyte distinction in biological matrices
Matrix-specific stability and recovery in plasma/urine research samples
qNMR cross-validation
Deuterium-decoupled signals as internal concentration reference
Orthogonal quantification verification for high-value natural product authentication
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